molecular formula C14H17N5O3S B2794717 N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351658-94-0

N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

カタログ番号: B2794717
CAS番号: 1351658-94-0
分子量: 335.38
InChIキー: HLJVVYFVIDUUDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product is N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide, a chemical compound of high interest in medicinal chemistry and pharmaceutical research . It features a complex molecular structure with a molecular formula of C17H18N6O4S and a molecular weight of 402.4, integrating a methoxy-methyl pyrazole moiety linked to a acetamide-functionalized tetrahydrothiazolopyridine core . Compounds with similar fused heterocyclic scaffolds, such as tetrahydrothiazolo[5,4-c]pyridine, are frequently investigated as key intermediates or active fragments in the discovery of new therapeutic agents . While the specific biological activities and research applications for this exact molecule are still being explored, its sophisticated structure makes it a valuable candidate for building blocks in organic synthesis, screening for biological activity, and investigating structure-activity relationships (SAR) in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

特性

IUPAC Name

N-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-8(20)15-14-16-10-4-5-19(7-11(10)23-14)13(21)9-6-18(2)17-12(9)22-3/h6H,4-5,7H2,1-3H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJVVYFVIDUUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazolo[5,4-c]pyridine moiety and a pyrazole derivative. This compound is of interest due to its potential biological activities, which could be explored for therapeutic applications.

Structural Characteristics

The molecular formula of N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is C14H17N5O3SC_{14}H_{17}N_{5}O_{3}S, with a molecular weight of 335.38 g/mol. Its structure includes:

  • Thiazolo[5,4-c]pyridine : A fused heterocyclic system that may contribute to the compound's biological activity.
  • Pyrazole Derivative : Known for various pharmacological properties.
  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Acetamide Group : Potentially increases reactivity and stability.

Antitumor Activity

Compounds similar to N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide have been studied for their antitumor properties. For instance, derivatives of thiazolidinones have shown significant cytotoxicity against glioblastoma multiform cells in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

CompoundActivityReference
ThiazolidinonesAnti-gliomaDa Silva et al.
Pyrazole derivativesCytotoxicityVarious studies

The specific mechanism by which N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide exerts its biological effects is not fully elucidated. However, compounds containing similar structural motifs have been shown to interact with various biological targets:

  • Enzyme Inhibition : Many thiazole and pyrazole derivatives act as enzyme inhibitors (e.g., Factor Xa inhibitors), affecting coagulation pathways .
  • Cell Signaling Modulation : These compounds may modulate signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazolo and pyrazole derivatives in drug development:

  • Factor Xa Inhibitors : Research indicates that modifications in the thiazolo[5,4-c]pyridine structure can enhance inhibitory activity against Factor Xa . This suggests that N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide could be a candidate for anticoagulant therapy.
  • Antitumor Activity : The synthesis of related compounds has demonstrated promising results in reducing tumor cell viability in glioma models .

科学的研究の応用

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing pyrazole and thiazole rings have been shown to possess antimicrobial properties. This suggests that N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide may also demonstrate similar effects.
  • Anticoagulant Potential : The compound's structure suggests it may function as a Factor Xa inhibitor. Recent studies on derivatives indicate that modifications to the scaffold can enhance anticoagulant activity significantly .
  • Neurological Implications : The compound's potential as an allosteric modulator of NMDA receptors could position it as a candidate for treating neurological disorders .

Case Study 1: Anticoagulant Activity

A study focused on the anticoagulant properties of compounds structurally similar to N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide revealed that certain modifications significantly enhanced Factor Xa inhibition. For instance, derivatives with specific substitutions exhibited IC50 values in the nanomolar range, indicating potent anticoagulant effects .

Case Study 2: Neuropharmacological Effects

Research investigating NMDA receptor modulation by compounds related to this compound demonstrated improvements in receptor response and solubility compared to earlier prototypes. This suggests potential therapeutic applications in managing conditions like Alzheimer's disease or other cognitive disorders .

Comparative Analysis Table

Compound NameStructural FeaturesBiological ActivityReference
N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamidePyrazole + ThiazoloAnticoagulant
3-MethylpyrazolePyrazole ringAntimicrobial
5-MethylthiadiazoleThiadiazole ringAntimicrobial

Q & A

Q. What are the common synthetic routes for preparing N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide?

The synthesis typically involves multi-step reactions starting with simpler heterocyclic intermediates. Key steps include:

  • Thiazolo-pyridine core formation : Use of phosphorus pentasulfide or thiourea derivatives to construct the thiazole ring fused with a pyridine system .
  • Acylation : Coupling of 3-methoxy-1-methylpyrazole-4-carboxylic acid to the thiazolo-pyridine intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .
  • Acetamide functionalization : Alkylation or nucleophilic substitution to introduce the acetamide group, often using K₂CO₃ as a base in polar aprotic solvents like DMF . Reaction conditions (temperature, solvent) are critical for yield optimization .

Q. How is the structural integrity of this compound verified after synthesis?

Methodological characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrazole methoxy group at δ ~3.8 ppm; thiazole protons at δ 6.5–7.2 ppm) .
  • Mass spectrometry : High-resolution LC-MS to validate molecular weight and fragmentation patterns .
  • Elemental analysis : Confirmation of C, H, N, S content within ±0.4% theoretical values .

Q. What are the key structural features influencing its reactivity?

The compound’s reactivity is governed by:

  • Thiazolo[5,4-c]pyridine core : Electron-deficient nature facilitates nucleophilic attack at the C-2 position .
  • 3-Methoxy-1-methylpyrazole moiety : Stabilizes the carbonyl group via resonance, affecting acylation kinetics .
  • Acetamide side chain : Participates in hydrogen bonding, influencing solubility and biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during the acylation step?

Contradictory reports on acylation efficiency (40–85% yields) suggest:

  • Catalyst screening : Replace traditional EDC/HOBt with DMAP or polymer-supported reagents to reduce side reactions .
  • Solvent effects : Test dichloromethane (low polarity) vs. acetonitrile (high polarity) to balance reactivity and byproduct formation .
  • Temperature control : Gradual heating (50–60°C) improves coupling efficiency compared to room-temperature reactions . Statistical tools like Design of Experiments (DoE) can systematically identify optimal parameters .

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

Discrepancies in reported NMR data may arise from:

  • Tautomerism : Thiazolo-pyridine systems exhibit keto-enol tautomerism, altering proton environments .
  • Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent effects .
  • Impurity profiles : Use 2D NMR (COSY, HSQC) to distinguish between main product and regioisomeric byproducts .

Q. What computational methods predict the biological activity of this compound?

Advanced in-silico approaches include:

  • Molecular docking : Target kinases (e.g., JAK3, EGFR) using AutoDock Vina to assess binding affinity to the thiazolo-pyridine core .
  • PASS software : Predicts antithrombotic or anti-inflammatory activity based on structural similarity to known pyrazole-thiazole hybrids .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays .

Q. What strategies mitigate instability of the 3-methoxy-1-methylpyrazole group under acidic conditions?

Degradation pathways (e.g., demethylation) can be minimized via:

  • Protecting groups : Temporarily replace the methoxy group with a tert-butyl ether during synthesis .
  • pH control : Maintain reaction pH >7.0 using buffered systems (e.g., phosphate buffer) .
  • Alternative leaving groups : Replace chloride with tosylate in alkylation steps to reduce acid sensitivity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic SAR strategies include:

  • Core modifications : Compare thiazolo[5,4-c]pyridine vs. oxazolo analogs to assess ring electronic effects on bioactivity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrazole carbonyl) using docking and fragment-based screening .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Conflicting bioactivity data (e.g., IC₅₀ variability) may stem from:

  • Assay conditions : Differences in cell lines (HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Compound purity : HPLC purity thresholds (>98% vs. 95%) significantly impact dose-response curves .
  • Solubility factors : Use of DMSO vs. cyclodextrin-based vehicles alters bioavailability in vitro .

Experimental Design Considerations

Q. What controls are essential for validating target engagement in cellular assays?

Rigorous experimental design requires:

  • Positive controls : Known inhibitors (e.g., imatinib for kinase assays) to benchmark activity .
  • Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
  • Counter-screens : Test against off-targets (e.g., cytochrome P450 isoforms) to confirm specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。